(3S)-Methyl 3-(tert-butoxycarbonylamino)-4-iodobutanoate
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Overview
Description
(3S)-Methyl 3-(tert-butoxycarbonylamino)-4-iodobutanoate is an organic compound that belongs to the class of esters It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an iodine atom, and a methyl ester group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-Methyl 3-(tert-butoxycarbonylamino)-4-iodobutanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using a tert-butoxycarbonyl (Boc) group to prevent unwanted reactions during subsequent steps.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
(3S)-Methyl 3-(tert-butoxycarbonylamino)-4-iodobutanoate can undergo various types of chemical reactions, including:
- Substitution Reactions
Properties
Molecular Formula |
C10H18INO4 |
---|---|
Molecular Weight |
343.16 g/mol |
IUPAC Name |
methyl (3S)-4-iodo-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
InChI |
InChI=1S/C10H18INO4/c1-10(2,3)16-9(14)12-7(6-11)5-8(13)15-4/h7H,5-6H2,1-4H3,(H,12,14)/t7-/m0/s1 |
InChI Key |
AZVRQKHYIBBJEF-ZETCQYMHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)OC)CI |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)OC)CI |
Origin of Product |
United States |
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